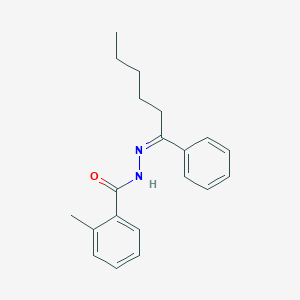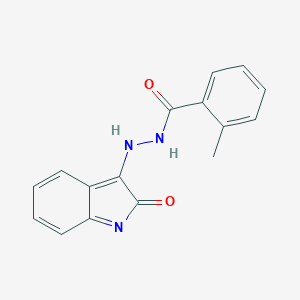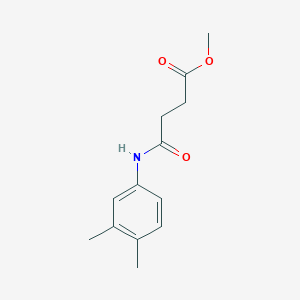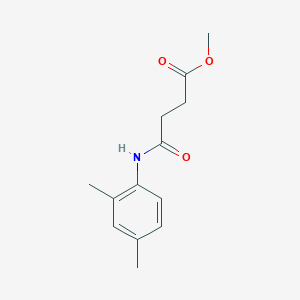![molecular formula C26H18ClNO4 B326494 17-(3-Chloro-4-methylphenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid](/img/structure/B326494.png)
17-(3-Chloro-4-methylphenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-(3-Chloro-4-methylphenyl)-16,18-dioxo-17-azapentacyclo[6650~2,7~0~9,14~0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid is a complex organic compound with a unique structure that includes a chlorinated phenyl group and a hexahydro-epipyrroloanthracene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 17-(3-Chloro-4-methylphenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the hexahydro-epipyrroloanthracene core: This can be achieved through a series of cyclization reactions.
Introduction of the chlorinated phenyl group: This step often involves a Friedel-Crafts acylation reaction.
Oxidation and reduction steps: These are necessary to introduce the dioxo groups and to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
17-(3-Chloro-4-methylphenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
17-(3-Chloro-4-methylphenyl)-16,18-dioxo-17-azapentacyclo[6650~2,7~0~9,14~
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and other biological processes.
Medicine: The compound’s potential therapeutic properties are of interest for drug development.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 17-(3-Chloro-4-methylphenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes and receptors that play key roles in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
17-(3-Chloro-4-methylphenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid: shares similarities with other compounds that have a hexahydro-epipyrroloanthracene core and chlorinated phenyl groups.
Other related compounds: These include derivatives with different substituents on the phenyl group or modifications to the core structure.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C26H18ClNO4 |
|---|---|
Peso molecular |
443.9 g/mol |
Nombre IUPAC |
17-(3-chloro-4-methylphenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid |
InChI |
InChI=1S/C26H18ClNO4/c1-13-10-11-14(12-19(13)27)28-23(29)21-20-15-6-2-4-8-17(15)26(25(31)32,22(21)24(28)30)18-9-5-3-7-16(18)20/h2-12,20-22H,1H3,(H,31,32) |
Clave InChI |
UJOJTQVCNZSCFM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3C4C5=CC=CC=C5C(C3C2=O)(C6=CC=CC=C46)C(=O)O)Cl |
SMILES canónico |
CC1=C(C=C(C=C1)N2C(=O)C3C4C5=CC=CC=C5C(C3C2=O)(C6=CC=CC=C46)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(azepan-1-ylsulfonyl)phenyl]acetamide](/img/structure/B326418.png)





![N-(2,4-dimethylphenyl)-4-[2-(2-furylmethylene)hydrazino]-4-oxobutanamide](/img/structure/B326429.png)

![2-[[(Z)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]isoindole-1,3-dione](/img/structure/B326431.png)



![(6E)-2-methoxy-6-[[4-[4-[[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-methylphenyl]-2-methylanilino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B326437.png)
